Tert-butyl (S)-2-hydroxypentanoate
Description
Significance of Chirality in Pharmaceutical and Synthetic Chemistry
Chirality, a fundamental property of molecules that exist in non-superimposable mirror-image forms called enantiomers, plays a critical role in pharmaceutical and synthetic chemistry. rsc.orgmdpi.comresearchgate.net The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug. veranova.com This stereoselectivity can lead to significant differences in pharmacological activity, with one enantiomer producing the desired therapeutic effect while the other may be inactive or even cause adverse effects. researchgate.netlongdom.org A classic and tragic example is thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. mdpi.com
The growing recognition of the importance of chirality has led to a paradigm shift in drug development, with a move towards the development of single-enantiomer drugs. rsc.orgmdpi.com This "chiral switch" allows for improved therapeutic indices, reduced side effects, and more precise targeting of biological receptors. mdpi.comlongdom.org Consequently, the demand for enantiomerically pure compounds has fueled significant advancements in asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule. rsc.org
Overview of Chiral Pentanoates as Synthetic Intermediates
Chiral pentanoates, and more specifically chiral hydroxypentanoates, are valuable building blocks in organic synthesis. nih.gov Their bifunctional nature, possessing both a carboxylic acid (or its ester derivative) and a hydroxyl group, along with a defined stereocenter, makes them versatile intermediates for the synthesis of a wide range of complex and biologically active molecules. mdpi.com
These chiral synthons can be incorporated into larger molecules through various chemical transformations, such as esterification, oxidation, reduction, and nucleophilic substitution, allowing for the construction of intricate molecular architectures with precise stereochemical control. arborpharmchem.com The strategic use of chiral hydroxypentanoates enables chemists to introduce specific stereochemistry early in a synthetic sequence, which is often more efficient than separating enantiomers at a later stage. mdpi.com Their application is particularly prominent in the synthesis of pharmaceuticals, natural products, and other fine chemicals where stereochemistry is crucial for function. mdpi.com
Structure
3D Structure
Properties
CAS No. |
88945-71-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
MZPPRWQFUAKFRD-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Physicochemical Profile of Tert Butyl S 2 Hydroxypentanoate
Chemical Structure and Identifiers
Tert-butyl (S)-2-hydroxypentanoate is a chiral organic compound. Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the second carbon position, which is a stereocenter with the (S) configuration. The carboxyl group is esterified with a bulky tert-butyl group.
Chemical Formula: C9H18O3 nih.gov
Molecular Weight: 190.24 g/mol nih.gov
CAS Number: 930294-38-5 nih.gov
Physical Properties
The physical properties of this compound are important for its handling, storage, and use in chemical reactions. The bulky tert-butyl group influences its physical state and solubility. nih.gov
| Property | Value |
| Physical State | Colorless liquid |
| Boiling Point | 71-73 °C at 15 mmHg prepchem.com |
| Density | Data not readily available |
| Refractive Index | Data not readily available |
This table is populated with available data and will be updated as more information is sourced.
Applications of Tert Butyl S 2 Hydroxypentanoate in Advanced Asymmetric Synthesis
Chiral Building Block in Multistep Organic Syntheses
The structure of tert-butyl (S)-2-hydroxypentanoate, featuring a stereocenter at the C2 position, a hydroxyl group, and a sterically demanding tert-butyl ester, makes it a promising chiral building block for the synthesis of complex molecules. In this role, the entire carbon skeleton, or a significant portion thereof, is incorporated into the final target molecule, transferring its chirality.
The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations. For instance, the hydroxyl group can be protected and the ester can be reduced or hydrolyzed to reveal a carboxylic acid or a primary alcohol, respectively. These new functional groups can then be used for carbon-carbon bond formation or further functional group interconversions. The propyl side chain also offers a site for potential modification.
While specific, documented multistep syntheses employing this compound as a starting material are not extensively reported in readily available literature, its structural motifs are present in various natural products and pharmaceuticals. The following table illustrates a hypothetical synthetic sequence to demonstrate its potential utility.
| Step | Reaction | Reagent(s) | Product Functionality |
| 1 | Protection of hydroxyl group | TBSCl, Imidazole | Silyl ether |
| 2 | Reduction of ester | LiAlH₄ | Primary alcohol |
| 3 | Oxidation of alcohol | PCC | Aldehyde |
| 4 | Wittig reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated ester |
Precursor in Chiral Pool Synthesis Strategies
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. nih.gov Compounds like amino acids, terpenes, and carbohydrates are common starting points. nih.govnih.gov this compound, derivable from (S)-2-hydroxypentanoic acid which can potentially be accessed through biochemical routes, fits the profile of a chiral pool precursor.
Its utility in this context lies in the ability to transfer its stereochemical information to a larger, more complex molecule, thus avoiding the need for a de novo asymmetric synthesis of that stereocenter. The tert-butyl ester group can provide steric hindrance to direct reactions at other sites of a molecule or can be removed under specific acidic conditions to reveal the carboxylic acid for further elaboration.
The following table outlines a conceptual pathway for the use of this compound in a chiral pool approach.
| Target Moiety | Synthetic Transformation | Key Feature from Precursor |
| Chiral lactone | Intramolecular cyclization after ester hydrolysis | C2 stereocenter |
| Substituted tetrahydrofuran | Cyclization via the hydroxyl group | C2 stereocenter and hydroxyl group |
| Acyclic chain with multiple stereocenters | Chain extension and further stereocontrolled reactions | Initial C2 stereocenter |
Utilization as a Chiral Auxiliary in Stereocontrolled Reactions
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. bohrium.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over the other.
While there is extensive literature on other chiral auxiliaries containing tert-butyl groups, the specific use of this compound as a chiral auxiliary is not well-documented. nih.govcapes.gov.br However, its structure possesses features that are desirable in a chiral auxiliary. The hydroxyl group can be acylated by a prochiral carboxylic acid derivative. The resulting ester, now containing the chiral moiety, can undergo reactions such as enolate alkylation or aldol (B89426) reactions. The bulky tert-butyl group and the chiral center would be expected to influence the trajectory of the incoming electrophile, leading to a diastereoselective outcome.
A hypothetical application as a chiral auxiliary in an aldol reaction is presented below.
| Step | Description | Expected Outcome |
| 1 | Acylation of the hydroxyl group with a prochiral ketone's corresponding acid chloride. | Formation of a chiral ester. |
| 2 | Formation of a metal enolate. | Enolate geometry influenced by the chiral auxiliary. |
| 3 | Reaction with an aldehyde. | Diastereoselective formation of the aldol adduct. |
| 4 | Cleavage of the auxiliary (e.g., via hydrolysis). | Release of the chiral β-hydroxy ketone and recovery of the auxiliary. |
Role in Stereoselective Functional Group Transformations (e.g., Alkylation)
The ester group of this compound can be a site for stereoselective functional group transformations. After protection of the hydroxyl group, the ester can be converted into an enolate. The chiral environment created by the protected hydroxyl group and the propyl side chain could then direct the approach of an electrophile, such as an alkyl halide, in a stereoselective manner.
The stereochemical outcome of such an alkylation would be highly dependent on the nature of the protecting group, the metal counterion of the enolate, and the reaction conditions. This strategy could provide access to α-alkylated-β-hydroxy esters, which are valuable building blocks in organic synthesis.
The table below summarizes key factors influencing the stereoselectivity of a potential alkylation reaction. nih.govresearchgate.net
| Factor | Influence on Stereoselectivity |
| Protecting Group on Hydroxyl | A bulky protecting group can create a more defined chiral pocket, enhancing facial bias. |
| Enolate Geometry (E/Z) | The geometry of the enolate, controlled by the base and additives, is crucial in determining the product's stereochemistry. |
| Metal Counterion | The nature of the metal (e.g., Li, Na, Ti) affects the chelation and aggregation state of the enolate, influencing reactivity and selectivity. |
| Solvent | The polarity and coordinating ability of the solvent can impact the enolate structure and the transition state of the alkylation. |
Spectroscopic Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in the molecule. For this compound, the expected signals would include:
A large singlet corresponding to the nine equivalent protons of the tert-butyl group. csic.es
Signals for the protons of the propyl chain (CH₃, CH₂, and the CH attached to the hydroxyl group).
A signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the ester, the carbon of the tert-butyl group, and the carbons of the pentanoate chain. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns often involve the loss of the tert-butyl group or other small fragments. researchgate.net
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:
A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. prepchem.com
A strong absorption band around 1730 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. prepchem.com
C-H stretching and bending vibrations in the fingerprint region.
| Spectroscopic Data | Key Features |
| ¹H NMR | Singlet for tert-butyl protons, multiplets for propyl chain, signal for OH proton. |
| ¹³C NMR | Signals for carbonyl carbon, tert-butyl carbons, and pentanoate chain carbons. researchgate.net |
| Mass Spec | Molecular ion peak and characteristic fragmentation patterns. |
| IR Spec | Broad O-H stretch, strong C=O stretch for the ester. prepchem.com |
This table summarizes the expected spectroscopic features.
Analytical Methodologies for Stereochemical Characterization in Research
Chromatographic Techniques for Enantiomeric Purity Determination
The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs), have emerged as the gold standard for determining the enantiomeric purity of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical tool for separating enantiomers, enabling the accurate quantification of the enantiomeric excess (e.e.) of a sample. This technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers.
For the analysis of α-hydroxy esters like tert-butyl 2-hydroxypentanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. These CSPs possess chiral grooves and cavities that can selectively interact with one enantiomer more strongly than the other through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
While specific research detailing the chiral HPLC separation of tert-butyl (S)-2-hydroxypentanoate is not widely published, the general approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phase compositions. A typical mobile phase for such a separation would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is meticulously adjusted to optimize the resolution and analysis time. Detection is commonly performed using a UV detector, as the ester functional group provides sufficient chromophore for detection at low wavelengths.
Table 1: Illustrative Chiral HPLC Parameters for α-Hydroxy Ester Analysis
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 210-220 nm |
This table represents typical starting conditions for method development for the analysis of α-hydroxy esters and is not based on specific experimental data for this compound.
Spectroscopic and Polarimetric Methods for Absolute Configuration Assignment
Beyond determining the enantiomeric purity, establishing the absolute configuration of a chiral center is fundamental. Spectroscopic and polarimetric techniques are the primary methods used for this purpose.
Optical Rotation Measurements
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The specific rotation, [α], is a standardized measure of this rotation and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell.
The sign of the specific rotation (+ or -) for a given enantiomer is an empirical value and does not have a direct, simple correlation with its (R) or (S) designation. However, once the absolute configuration of an enantiomer has been unequivocally determined through other methods (such as X-ray crystallography of a suitable derivative or by synthesis from a chiral precursor of known configuration), its specific rotation can be used as a reliable and routine method for confirming the identity and stereochemical integrity of subsequent batches.
For this compound, a measurement of its optical rotation would be performed using a polarimeter at a specific wavelength (commonly the sodium D-line at 589 nm), temperature, and in a specified solvent. The resulting specific rotation value would be a key characteristic of the (S)-enantiomer.
Table 2: Hypothetical Optical Rotation Data
| Compound | Solvent | Concentration ( g/100 mL) | Wavelength (nm) | Temperature (°C) | Specific Rotation [α] |
| This compound | Chloroform | 1.0 | 589 | 20 | Value not available in public literature |
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Systems for Enantioselective Production
The enantioselective production of tert-butyl (S)-2-hydroxypentanoate is a key area of research, with a significant focus on biocatalysis. Enzymes, particularly lipases, have demonstrated considerable potential for the kinetic resolution of racemic 2-hydroxyalkanoates.
One of the most promising approaches involves the use of lipases for the enantioselective acylation or hydrolysis of racemic tert-butyl 2-hydroxypentanoate. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are well-regarded for their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus allowing for their separation. The efficiency and enantioselectivity of these enzymatic resolutions can be influenced by various factors, including the choice of acyl donor, solvent, and temperature. For instance, vinyl acetate (B1210297) is often employed as an acyl donor in these reactions.
Another viable enzymatic route is the stereoselective reduction of the corresponding α-keto ester, tert-butyl 2-oxopentanoate (B1239548). Ketoreductases (KREDs) are capable of reducing the ketone group to a hydroxyl group with high stereoselectivity, yielding the desired (S)-enantiomer. This method is particularly attractive as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. The regeneration of the required cofactor, typically NADPH or NADH, is a crucial aspect of this approach and is often achieved using a coupled enzyme system, such as glucose dehydrogenase.
Recent advancements in chemoenzymatic synthesis combine the strengths of both chemical and biological catalysis to create more efficient synthetic pathways. researchgate.net This hybrid approach can be applied to the synthesis of this compound, where a chemical step might be used to generate the racemic precursor, followed by an enzymatic resolution to obtain the enantiopure product.
| Catalytic System | Description | Potential Advantages |
| Lipase-Catalyzed Kinetic Resolution | Utilizes lipases (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer of racemic tert-butyl 2-hydroxypentanoate. | High enantioselectivity, mild reaction conditions, commercial availability of enzymes. |
| Ketoreductase-Catalyzed Reduction | Employs ketoreductases for the stereoselective reduction of tert-butyl 2-oxopentanoate to this compound. | High theoretical yield (up to 100%), high enantioselectivity. |
| Chemoenzymatic Synthesis | A combination of chemical synthesis to produce the racemic precursor and enzymatic resolution to isolate the desired enantiomer. | Offers flexibility in substrate design and can overcome limitations of purely chemical or enzymatic routes. researchgate.net |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of chiral compounds like this compound. The primary focus is on developing more sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.
Enzymatic catalysis is inherently a green technology. rsc.org Lipases and ketoreductases operate under mild reaction conditions, typically at or near room temperature and atmospheric pressure, which reduces energy demand. mdpi.com Furthermore, these reactions are often carried out in aqueous media or in greener organic solvents like tert-Butyl methyl ether (MTBE), minimizing the use of hazardous volatile organic compounds. mdpi.com The high selectivity of enzymes also leads to fewer byproducts, simplifying purification processes and reducing waste generation.
The potential to produce the precursors of this compound from renewable feedstocks is another significant area of green chemistry research. For example, 2-hydroxypentanoic acid can be derived from the fermentation of biomass. While not yet a widespread industrial process for this specific ester, the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms, has been shown to include 3-hydroxypentanoate monomers. This indicates the biological potential for producing the core structure from renewable carbon sources.
The development of one-pot, multi-enzyme cascade reactions represents a significant step forward in green synthesis. rsc.org Such cascades can combine several reaction steps into a single process, eliminating the need for intermediate isolation and purification, which in turn reduces solvent use and waste.
Expansion into New Areas of Chiral Compound Synthesis
This compound serves as a versatile chiral building block for the synthesis of more complex and biologically active molecules. Its utility is particularly evident in the pharmaceutical industry.
A prominent example of its application is in the synthesis of the antiepileptic drug Brivaracetam. nih.gov The chiral center in Brivaracetam is crucial for its therapeutic activity, and this compound or its derivatives can be used as key intermediates to introduce this chirality. For instance, the synthesis of (R)-4-propyl-pyrrolidin-2-one, a key intermediate for Brivaracetam, can be envisioned starting from a suitably functionalized derivative of (S)-2-hydroxypentanoic acid. researchgate.netacs.orgnih.gov
The expansion of its applications is also being explored in the synthesis of other chiral compounds. Chiral α-hydroxy esters are valuable synthons in the preparation of a wide range of molecules, including other pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The tert-butyl ester group can be readily hydrolyzed under acidic conditions to provide the free carboxylic acid, which can then be further functionalized.
Future research is likely to focus on identifying new synthetic targets where the specific stereochemistry and functionality of this compound can be advantageously employed. This includes its potential use in the synthesis of novel chiral ligands for asymmetric catalysis and as a starting material for the creation of new chiral polymers with unique properties.
| Application Area | Example | Significance |
| Pharmaceutical Synthesis | Intermediate in the synthesis of Brivaracetam. nih.gov | Provides a key chiral center essential for the drug's efficacy. |
| Agrochemicals | Potential precursor for chiral herbicides or insecticides. | Chirality can significantly enhance the biological activity and reduce the environmental impact of agrochemicals. |
| Fine Chemicals | Building block for chiral flavors and fragrances. | The stereochemistry of a molecule can dramatically alter its sensory properties. |
| Materials Science | Monomer for the synthesis of novel chiral polymers. | Can lead to the development of materials with unique optical or recognition properties. |
Q & A
Q. What is the biochemical significance of tert-butyl (S)-2-hydroxypentanoate and its role as a metabolite?
Answer: The compound is structurally related to 2-hydroxypentanoate, a hydroxy monocarboxylic acid anion that acts as a metabolite in physiological systems. Its tert-butyl ester derivative is often used as a protected intermediate in organic synthesis to enhance stability during reactions. The (S)-enantiomer is particularly relevant in chiral synthesis for pharmaceuticals, where stereochemistry influences biological activity. The hydroxy group at the α-position allows participation in hydrogen bonding and enzymatic interactions, which may be critical for metabolic pathways .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer: Key safety measures include:
- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) to avoid inhalation of aerosols or vapors .
- Skin/eye protection : Wear chemical-resistant gloves and goggles to prevent contact, as the compound may cause irritation .
- Environmental controls : Prevent discharge into drains; use closed systems to minimize release. Static electricity must be mitigated during transfer due to flammability risks .
- Storage : Keep in a dry, ventilated area away from heat and incompatible substances (e.g., strong oxidizers) .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: A typical synthesis involves:
Esterification : Reacting (S)-2-hydroxypentanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) to form the tert-butyl ester.
Chiral resolution : Use of chiral auxiliaries or enzymatic methods to ensure enantiomeric purity.
Protection/deprotection : The tert-butyl group is stable under basic/acidic conditions, making it suitable for multi-step syntheses (e.g., peptide coupling or nucleophilic substitutions) .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound to minimize racemization?
Answer: Racemization often occurs during esterification or under prolonged acidic/basic conditions. Mitigation strategies include:
- Low-temperature reactions : Conduct esterification below 0°C to reduce kinetic energy and suppress racemization.
- Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) provide high stereoselectivity in ester formation without harsh conditions .
- In situ monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., diastereomers or unreacted starting materials) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .
- Chiral chromatography : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres .
Q. How does the tert-butyl group influence the compound’s stability in heterogeneous reaction environments?
Answer: The bulky tert-butyl group sterically shields the ester carbonyl, reducing susceptibility to hydrolysis and nucleophilic attack. However, in polar protic solvents (e.g., water/methanol mixtures), slow hydrolysis can occur, necessitating pH control (optimal pH 4–6 for stability). Surface adsorption studies using FTIR or XPS indicate that the tert-butyl moiety minimizes interactions with metal catalysts, enhancing recyclability in catalytic reactions .
Q. What metabolic pathways involve 2-hydroxypentanoate, and how might this compound serve as a prodrug?
Answer: 2-hydroxypentanoate participates in ketogenesis and fatty acid oxidation. The tert-butyl ester derivative could act as a prodrug by:
- Enzymatic cleavage : Esterases in vivo hydrolyze the tert-butyl group, releasing the active (S)-2-hydroxypentanoic acid.
- Enhanced bioavailability : The lipophilic tert-butyl group improves membrane permeability, as demonstrated in pharmacokinetic studies of analogous esters .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability in enantioselective synthesis?
Answer: Yield variations often arise from:
- Catalyst source : Metal catalysts (e.g., Ru-BINAP) vs. enzymes may produce divergent ee values and yields .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor higher yields but may reduce enantioselectivity compared to toluene .
- Reaction scale : Milligram-scale reactions in academic settings may overestimate yields compared to industrial-scale processes due to mixing inefficiencies.
Q. Conflicting stability data under acidic conditions: What factors contribute to these inconsistencies?
Answer: Divergent stability reports stem from:
- Protonation state : The free hydroxy group’s pKa (~3.5) affects susceptibility to acid-catalyzed ester hydrolysis.
- Counterion effects : Salts (e.g., HCl vs. TFA) alter local pH and degradation rates .
- Temperature : Hydrolysis accelerates above 40°C, as shown in accelerated stability studies .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
